4-Methoxyphenyl 5-chloro-2-[(3-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate
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Overview
Description
4-METHOXYPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a methoxyphenyl group, a chloropyrimidine core, and a methanesulfonyl group attached to a methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHOXYPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate precursors, such as 2-chloro-4,6-dimethoxypyrimidine and an amine derivative.
Introduction of the Methanesulfonyl Group: The methanesulfonyl group can be introduced via a sulfonylation reaction using methanesulfonyl chloride and a base such as triethylamine.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a nucleophilic substitution reaction, using 4-methoxyphenylboronic acid and a palladium catalyst under Suzuki-Miyaura coupling conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-METHOXYPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom in the pyrimidine ring can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
4-METHOXYPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new synthetic methodologies.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-METHOXYPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The methanesulfonyl group is known to enhance the compound’s binding affinity to its targets, while the pyrimidine core contributes to its overall stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
4-METHOXYPHENYL 5-CHLORO-2-[(4-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE: Similar structure but with a different position of the methyl group.
4-METHOXYPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-5-CARBOXYLATE: Similar structure but with a different position of the carboxylate group.
Uniqueness
The unique combination of the methoxyphenyl, chloropyrimidine, and methanesulfonyl groups in 4-METHOXYPHENYL 5-CHLORO-2-[(3-METHYLPHENYL)METHANESULFONYL]PYRIMIDINE-4-CARBOXYLATE imparts distinct chemical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds .
Properties
Molecular Formula |
C20H17ClN2O5S |
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Molecular Weight |
432.9 g/mol |
IUPAC Name |
(4-methoxyphenyl) 5-chloro-2-[(3-methylphenyl)methylsulfonyl]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C20H17ClN2O5S/c1-13-4-3-5-14(10-13)12-29(25,26)20-22-11-17(21)18(23-20)19(24)28-16-8-6-15(27-2)7-9-16/h3-11H,12H2,1-2H3 |
InChI Key |
UGHMMPKXPVULOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)OC3=CC=C(C=C3)OC)Cl |
Origin of Product |
United States |
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